molecular formula C9H10BrNO3S B029464 N-(2-methylphenyl)morpholine-4-carboxamide CAS No. 5577-42-4

N-(2-methylphenyl)morpholine-4-carboxamide

Cat. No. B029464
CAS RN: 5577-42-4
M. Wt: 220.27 g/mol
InChI Key: IOXQOFCRSXSIQZ-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)morpholine-4-carboxamide” is a compound with the molecular formula C12H16N2O2 . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .


Synthesis Analysis

The synthesis of morpholines, including “N-(2-methylphenyl)morpholine-4-carboxamide”, has been a topic of interest in recent years . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “N-(2-methylphenyl)morpholine-4-carboxamide” is characterized by a urea-type NC=ON moiety, which is inclined to the phenyl ring . The morpholine ring has a chair conformation . In the crystal, intermolecular N-H⋯O hydrogen bonds link the molecules into infinite chains .


Chemical Reactions Analysis

Morpholines, including “N-(2-methylphenyl)morpholine-4-carboxamide”, are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Here we report the latest (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .


Physical And Chemical Properties Analysis

“N-(2-methylphenyl)morpholine-4-carboxamide” has a molecular weight of 219.28 . The compound is solid in physical form .

Scientific Research Applications

Antiviral Activity

Specific Scientific Field

The field of virology and antiviral drug development.

Summary of Application

Researchers have investigated the antiviral potential of Oprea1_616579. It has shown inhibitory activity against influenza A virus, making it a promising candidate for antiviral drug development .

Experimental Procedures

Results

  • Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (Oprea1_616579) showed an IC50 of 7.53 μmol/L against influenza A, with a high SI value of 17.1 for CoxB3 virus .
  • Other derivatives of Oprea1_616579 also exhibited potent antiviral activity against Coxsackie B4 virus .

Radioisotope Production

Specific Scientific Field

Nuclear physics and radioisotope production.

Summary of Application

Oprea1_616579 can be used to produce radioisotopes with applications in medicine, electronics, and industry.

Experimental Procedures

Results

  • Oprea1_616579-induced fission of 238U yields radioisotopes (e.g., Mo, I, Xe) with potential applications .
  • Parameters such as optical potential, fission barrier height, and nucleus deformation are extracted from the comparison with literature data .

Antibacterial Activity

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary of Application

Oprea1_616579 derivatives can be explored as antibacterial agents.

Experimental Procedures

Results

  • Derivatives with specific substitutions (e.g., N’-Ph) exhibit antibacterial activity .
  • SAR investigations reveal trends in activity based on substituents .

properties

IUPAC Name

N-(2-methylphenyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-4-2-3-5-11(10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZYHQUIDLRKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357470
Record name N-(2-methylphenyl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)morpholine-4-carboxamide

CAS RN

5577-42-4
Record name N-(2-methylphenyl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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